molecular formula C18H13BrClN3OS B2535236 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide CAS No. 872694-90-1

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B2535236
CAS No.: 872694-90-1
M. Wt: 434.74
InChI Key: KUFABHKMGPPXPI-UHFFFAOYSA-N
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Description

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridazine ring substituted with a bromophenyl group and a thioether linkage to an acetamide moiety, which is further substituted with a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Bromination: The pyridazine ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromophenyl group.

    Thioether Formation: The brominated pyridazine is reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The thioether intermediate is then reacted with chloroacetyl chloride to form the acetamide moiety.

    Chlorophenyl Substitution: Finally, the acetamide is substituted with a chlorophenyl group using a suitable chlorinating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromophenyl and chlorophenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)-N-(3-bromophenyl)acetamide: Similar structure with reversed halogen substitutions.

    2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide: Similar structure with a fluorophenyl group instead of a bromophenyl group.

Uniqueness

2-((6-(4-bromophenyl)pyridazin-3-yl)thio)-N-(3-chlorophenyl)acetamide is unique due to its specific combination of halogen substitutions and thioether linkage, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-N-(3-chlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClN3OS/c19-13-6-4-12(5-7-13)16-8-9-18(23-22-16)25-11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFABHKMGPPXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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